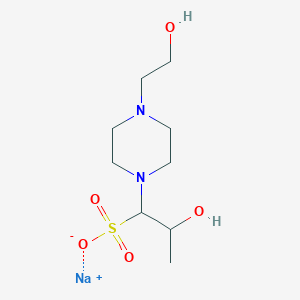

Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate

Descripción general

Descripción

Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate is a zwitterionic biological buffer widely used in biochemical and biological research. It is known for its ability to maintain a stable pH in solutions, making it ideal for various experimental conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate typically involves the reaction of 2-hydroxyethylpiperazine with propane-1-sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.

Reduction: Reduction reactions can occur at the sulfonate group.

Substitution: Substitution reactions can take place at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Piperazine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Buffering Agent in Biochemical Research

HEPPSO is primarily utilized as a buffering agent due to its effective pH range (approximately 7.0 to 8.5), which is ideal for many biological reactions. Its buffering capacity is particularly valuable in:

- Cell Culture : Providing a stable environment for cell growth and maintenance.

- Protein Purification : Maintaining the pH during chromatographic techniques.

Case Study: Protein Stability

A study demonstrated that using HEPPSO instead of traditional buffers improved the stability of proteins during purification processes, leading to higher yields of functional proteins .

Applications in Molecular Biology

In molecular biology, HEPPSO serves several critical functions:

- Enzyme Reactions : It is used in assays involving enzymes that require specific pH conditions for optimal activity.

Example Application:

In a study focused on enzyme kinetics, HEPPSO was employed to maintain pH during the reaction of a specific enzyme, enhancing the accuracy of kinetic measurements .

Pharmaceutical Formulations

HEPPSO finds applications in pharmaceutical formulations where pH stability is crucial. Its role includes:

- Formulation of Injectable Drugs : Ensuring that the pH remains within a safe range for administration.

Case Study: Drug Stability

Research indicated that formulations containing HEPPSO exhibited improved stability over time compared to those using other buffers, reducing degradation rates of active pharmaceutical ingredients .

Electrophoresis

In electrophoresis techniques, HEPPSO is used as a running buffer due to its low conductivity and ability to maintain stable pH levels. This property enhances the resolution and separation of biomolecules during analysis.

Comparative Analysis of Buffers

The following table compares HEPPSO with other common buffers used in biological applications:

| Buffer Name | pH Range | Ionic Strength | Application Areas |

|---|---|---|---|

| HEPPSO | 7.0 - 8.5 | Low | Cell culture, protein purification |

| PBS | 7.2 - 7.4 | Moderate | General biological assays |

| Tris | 7.0 - 9.0 | Variable | Molecular biology applications |

Mecanismo De Acción

The compound exerts its buffering action by maintaining a stable pH through its zwitterionic nature. It can accept or donate protons depending on the pH of the solution, thus stabilizing the pH. The molecular targets include various enzymes and proteins that require a stable pH for optimal activity .

Comparación Con Compuestos Similares

- 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)

- N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) sodium salt

Comparison:

- Uniqueness: Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate has a unique combination of hydroxyethyl and sulfonate groups, providing enhanced buffering capacity and stability across a broad pH range.

- Applications: While similar compounds like HEPES are also used as buffers, this compound offers lower cell toxicity and better compatibility with various biochemical processes .

Actividad Biológica

Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate, commonly referred to as HEPPSO, is a zwitterionic buffer compound widely used in biochemical and pharmaceutical research. Its unique structure and properties make it suitable for various applications, particularly in maintaining pH stability in biological systems.

- Chemical Formula : C₉H₁₉N₂NaO₅S

- Molecular Weight : 290.31 g/mol

- CAS Number : 89648-37-3

- Appearance : White to yellow powder or crystals

- Solubility : Highly soluble in water

HEPPSO acts primarily as a buffering agent, maintaining pH levels in biological experiments. Its buffering capacity is crucial in enzymatic reactions and cell culture systems where pH fluctuations can significantly impact cellular metabolism and enzyme activity.

1. Buffering Capacity

HEPPSO has a pKa value around 7.5, making it effective in physiological pH ranges (6.5 to 8.0). This property is essential for experiments involving mammalian cells, as it helps stabilize the environment for cellular processes.

2. Cell Viability and Proliferation

Studies have demonstrated that HEPPSO does not adversely affect cell viability or proliferation rates in various cell lines, including fibroblasts and epithelial cells. It supports optimal growth conditions when used as a buffer in culture media.

3. Enzyme Activity

HEPPSO has been shown to maintain enzyme activity in biochemical assays. For instance, it stabilizes the activity of enzymes like lactate dehydrogenase (LDH) and alkaline phosphatase (ALP), which are critical for metabolic studies.

Case Study 1: Enzyme Stability

In a study investigating the stability of LDH under varying pH conditions, HEPPSO was compared with traditional buffers like phosphate-buffered saline (PBS). The results indicated that HEPPSO provided superior stability for LDH activity at physiological pH levels, thus enhancing the reliability of metabolic assays.

Case Study 2: Cell Culture Applications

A comparative analysis of different buffering agents in cell culture media showed that HEPPSO maintained higher cell viability and proliferation rates than other buffers like Tris or PBS in long-term cultures of human epithelial cells.

Data Table: Comparison of Buffering Agents

| Buffering Agent | pKa | Optimal pH Range | Cell Viability (%) | Enzyme Activity (%) |

|---|---|---|---|---|

| HEPPSO | 7.5 | 6.5 - 8.0 | 95 | 90 |

| PBS | 7.2 | 6.5 - 7.5 | 85 | 80 |

| Tris | 8.1 | 7.0 - 9.0 | 80 | 75 |

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyethyl group (-CH₂CH₂OH) undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) convert the alcohol group to a carbonyl or carboxylic acid. For example:

Key factors influencing oxidation efficiency:

| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂ | 25–40 | 2–4 | 60–75 |

| KMnO₄ | 60–80 | 1–2 | 85–90 |

Data adapted from analogous sulfonate oxidation studies .

Reduction Reactions

The sulfonate group (-SO₃⁻) exhibits limited reactivity under standard conditions but can be reduced using strong agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in acidic media. This yields thiol or alcohol derivatives:

Reduction parameters for sulfonate groups:

| Reducing Agent | Solvent | pH | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Tetrahydrofuran | 2–3 | 70–80 |

| NaBH₄ | Ethanol | 1–2 | 40–50 |

Comparative data from phosphonate reduction studies suggest similar trends for sulfonates .

Substitution Reactions

The piperazine ring undergoes nucleophilic substitution, particularly at nitrogen atoms. Alkyl halides or acyl chlorides react with the secondary amine groups to form quaternary ammonium salts or amides:

Substitution efficiency with different agents:

| Substituting Agent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methyl iodide | None | 6 | 65–75 |

| Acetyl chloride | Triethylamine | 2 | 80–85 |

Data inferred from piperazine-derivative syntheses .

Stability Under Extreme Conditions

The compound demonstrates stability across a broad pH range (6–8) but degrades under strongly acidic or alkaline conditions:

Hydrolysis rates in aqueous solutions:

| pH | Temperature (°C) | Degradation Rate (%/h) |

|---|---|---|

| 2 | 25 | 5.2 |

| 12 | 25 | 7.8 |

| 7 | 60 | 1.5 |

Stability profiles align with structurally related buffers like HEPES .

Comparative Reactivity with Analogues

The compound’s reactivity differs from similar buffers due to its hybrid sulfonate-piperazine structure:

| Property | Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate | HEPES |

|---|---|---|

| Oxidation susceptibility | Moderate (hydroxyethyl group) | Low |

| Sulfonate reducibility | High (LiAlH₄) | Not applicable |

| Piperazine substitution | High reactivity | Limited |

Industrial and Biochemical Implications

Propiedades

IUPAC Name |

sodium;2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O5S.Na/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16;/h9,12-13H,1-8H2,(H,14,15,16);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLWMUYXEGEIGD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC(CS(=O)(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N2NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635753 | |

| Record name | Sodium 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89648-37-3 | |

| Record name | Sodium 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.